molecular formula C10H11NO2 B12852767 1,4-Dimethoxy-1H-indole

1,4-Dimethoxy-1H-indole

Cat. No.: B12852767
M. Wt: 177.20 g/mol
InChI Key: VHIHLGXVPDMJPD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-1H-indole can be synthesized through various methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product . Another method includes the reaction of dihydrofuran with appropriate reagents to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or sulfonylated indole derivatives.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound’s electron-rich indole ring allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The methoxy groups enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methoxy groups, which enhance its chemical stability and biological activity. This dual substitution pattern allows for more diverse interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1,4-dimethoxyindole

InChI

InChI=1S/C10H11NO2/c1-12-10-5-3-4-9-8(10)6-7-11(9)13-2/h3-7H,1-2H3

InChI Key

VHIHLGXVPDMJPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2OC

Origin of Product

United States

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